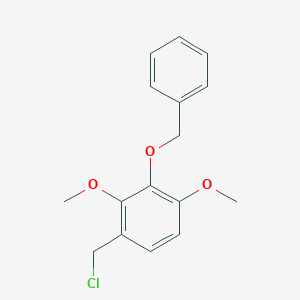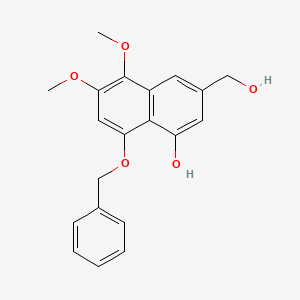
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno es un compuesto orgánico que pertenece a la clase de los éteres aromáticos. Se caracteriza por la presencia de un grupo benciloxi, un grupo clorometil y dos grupos metoxi unidos a un anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-hidroxi-4-(clorometil)-1,3-dimetoxi-benceno.
Introducción del grupo benciloxi: El grupo hidroxilo se convierte en un grupo benciloxi mediante una reacción con cloruro de bencilo en presencia de una base como el carbonato de potasio.
Condiciones de reacción: La reacción generalmente se lleva a cabo en un solvente orgánico como acetona o dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno puede sufrir diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo clorometil puede participar en reacciones de sustitución nucleofílica con nucleófilos como aminas, tioles y alcóxidos.
Oxidación: El grupo benciloxi se puede oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: El compuesto puede sufrir reacciones de reducción para eliminar el grupo clorometil o reducir el grupo benciloxi a un grupo hidroxilo.
Reactivos y Condiciones Comunes
Sustitución nucleofílica: Reactivos como azida de sodio, tiolato de potasio o alcóxido de sodio en solventes apróticos polares (por ejemplo, DMF, DMSO).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Productos Principales
Sustitución nucleofílica: Derivados de bencilo sustituidos.
Oxidación: Derivados de benzaldehído o ácido benzoico.
Reducción: Derivados de alcohol bencílico.
Aplicaciones en Investigación Científica
2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Química medicinal: Se ha investigado su potencial como precursor en el desarrollo de compuestos farmacéuticos.
Ciencia de materiales: Se utiliza en la preparación de polímeros y materiales avanzados con propiedades específicas.
Estudios biológicos: Se estudia su interacción con moléculas biológicas y su potencial como sonda bioquímica.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
El mecanismo de acción de 2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno implica su capacidad de sufrir diversas transformaciones químicas. Los objetivos moleculares y las vías dependen de las reacciones específicas en las que participa. Por ejemplo:
Sustitución nucleofílica: El grupo clorometil actúa como electrófilo, atrayendo nucleófilos para formar nuevos enlaces.
Oxidación y reducción: Los grupos benciloxi y metoxi se pueden modificar para alterar la reactividad del compuesto y su interacción con otras moléculas.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Benciloxi)-1,3-dimetoxi-benceno: Carece del grupo clorometil, lo que lo hace menos reactivo en reacciones de sustitución nucleofílica.
4-(Clorometil)-1,3-dimetoxi-benceno: Carece del grupo benciloxi, lo que reduce su potencial para reacciones de oxidación y reducción.
2-(Benciloxi)-4-metil-1,3-dimetoxi-benceno: Contiene un grupo metil en lugar de un grupo clorometil, lo que afecta su reactividad y aplicaciones.
Singularidad
2-(Benciloxi)-4-(clorometil)-1,3-dimetoxi-benceno es único debido a la presencia tanto de un grupo benciloxi como de un grupo clorometil, lo que le permite participar en una amplia gama de reacciones químicas. Esta versatilidad lo hace valioso en varios campos de investigación y aplicaciones industriales.
Propiedades
Número CAS |
866082-85-1 |
|---|---|
Fórmula molecular |
C16H17ClO3 |
Peso molecular |
292.75 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,4-dimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Clave InChI |
UDUAKOBUNIRMCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CCl)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)

![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
